Ethyl-4-[(chlorosulfonyl)methyl]-4-fluorocyclohexane-1-carboxylate
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Overview
Description
Ethyl-4-[(chlorosulfonyl)methyl]-4-fluorocyclohexane-1-carboxylate is a chemical compound with the CAS Number: 1955498-99-3 . It has a molecular weight of 286.75 . The IUPAC name for this compound is ethyl 4- ( (chlorosulfonyl)methyl)-4-fluorocyclohexane-1-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H16ClFO4S/c1-2-16-9 (13)8-3-5-10 (12,6-4-8)7-17 (11,14)15/h8H,2-7H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Scientific Research Applications
Synthesis and Characterization
Enantioselective Synthesis : A study by Raw and Jang (2000) discusses the enantioselective synthesis of a related compound, Ethyl (1R, 2R, 5R)-5-iodo-2-methylcyclohexane-1-carboxylate, which is a potent attractant for the Mediterranean fruit fly. This synthesis involves asymmetric Diels–Alder reaction and iodolactonization, highlighting the complexity and potential applications of such compounds in organic synthesis and pest control (Raw & Jang, 2000).
Structural Study : Another study by Arias-Pérez et al. (1995) investigated Ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate using 1 H, 13 C and 2D NMR spectroscopy. This study provided insights into the conformational behavior of such compounds, which is crucial for understanding their chemical properties and potential applications (Arias-Pérez et al., 1995).
Polymerization and Material Science
Ring-Opening Polymerization : Trollsås et al. (2000) described the synthesis and homo- and copolymerization of new cyclic esters containing protected functional groups. This research is significant in the field of material science, particularly in developing new polymeric materials with specific properties (Trollsås et al., 2000).
Enzymatic Catalyzed Polymerization : Pang, Ritter, and Tabatabai (2003) reported the oligomerization of Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate using horseradish peroxidase as a catalyst. This study is relevant in the context of green chemistry and enzymatic catalysis in polymer formation (Pang, Ritter, & Tabatabai, 2003).
Biological and Medical Applications
Antiradical and Antimicrobial Evaluation : Danish et al. (2019) synthesized and evaluated sulfonamide derived esters for their antioxidant, enzyme inhibition, antibacterial, and antifungal activities. Such research demonstrates the potential biomedical applications of cyclohexanecarboxylate derivatives in developing new therapeutic agents (Danish et al., 2019).
C-N, C-O, and C-S Coupling Reactions : Lv and Bao (2007) utilized ethyl 2-oxocyclohexanecarboxylate as a ligand in copper-catalyzed coupling reactions. This research is crucial for the development of new synthetic methodologies in organic chemistry, which can have far-reaching implications in drug synthesis and material science (Lv & Bao, 2007).
Safety and Hazards
Properties
IUPAC Name |
ethyl 4-(chlorosulfonylmethyl)-4-fluorocyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClFO4S/c1-2-16-9(13)8-3-5-10(12,6-4-8)7-17(11,14)15/h8H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYBQMFDZDQZGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)(CS(=O)(=O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClFO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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